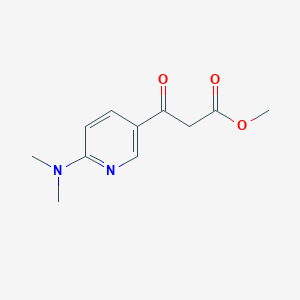![molecular formula C7H11NO2 B13594347 5-Azaspiro[2.4]heptane-4-carboxylic acid](/img/structure/B13594347.png)
5-Azaspiro[2.4]heptane-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Azaspiro[2.4]heptane-4-carboxylic acid is a non-natural amino acid that has gained significant attention in medicinal chemistry. This compound is particularly notable for its role as a building block in the synthesis of active pharmaceutical ingredients, such as antiviral agents used in the treatment of hepatitis C virus infections .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Azaspiro[2.4]heptane-4-carboxylic acid typically involves a catalytic and enantioselective preparation. One common method is the one-pot double allylic alkylation of an imine analogue of glycine in the presence of a chinchonidine-derived catalyst under phase transfer conditions . Another method involves the treatment of a 4-exocyclic methylene-substituted proline compound with a metal carbenoid generated through the Simmon-Smith reaction or its variations .
Industrial Production Methods: Industrial production methods for this compound often involve the use of phase-transfer catalysis and stereoselective synthesis techniques. These methods are designed to produce the compound in high yields and with high enantioselectivity, making them suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 5-Azaspiro[2.4]heptane-4-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include dibromides, KOH, and metal carbenoids. The reaction conditions often involve the use of toluene/CH₂Cl₂ mixtures and phase transfer catalysts .
Major Products Formed: The major products formed from these reactions include N-Boc-protected derivatives and other modified proline analogues. These products are often used as intermediates in the synthesis of biologically active molecules .
Aplicaciones Científicas De Investigación
5-Azaspiro[2.4]heptane-4-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a versatile starting material for the synthesis of various proline derivatives. In biology and medicine, it is a key element in the synthesis of antiviral agents, such as ledipasvir, which is used to treat hepatitis C virus infections . Additionally, its presence in peptide chains causes conformational restrictions that are critical for biological activity .
Mecanismo De Acción
The mechanism of action of 5-Azaspiro[2.4]heptane-4-carboxylic acid involves its incorporation into peptide chains, where it induces conformational restrictions that enhance biological activity. This compound is particularly effective in the synthesis of antiviral agents, where it targets non-structural protein 5A (NS5A) inhibitors .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 5-Azaspiro[2.4]heptane-4-carboxylic acid include 5-Azaspiro[2.4]heptane-6-carboxylic acid, 5-Cbz-5-azaspiro[2.4]heptane-1-carboxylic acid, and 5-Azaspiro[2.4]heptane-5,6-dicarboxylic acid .
Uniqueness: What sets this compound apart from these similar compounds is its specific use in the synthesis of ledipasvir, an antiviral agent for hepatitis C virus infections. Its unique structure allows for the induction of conformational restrictions in peptide chains, which is critical for its biological activity .
Propiedades
Fórmula molecular |
C7H11NO2 |
|---|---|
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
5-azaspiro[2.4]heptane-4-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c9-6(10)5-7(1-2-7)3-4-8-5/h5,8H,1-4H2,(H,9,10) |
Clave InChI |
CVPZIHYJXYSOSI-UHFFFAOYSA-N |
SMILES canónico |
C1CC12CCNC2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![1-[2-(1-Phenylcyclopropyl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B13594332.png)

![2-(Benzo[b]thiophen-2-yl)-N-methylethan-1-amine](/img/structure/B13594334.png)
